5-Chloro-6-methylpicolinaldehyde

Organic Synthesis Process Chemistry Aldehyde Oxidation

Researchers requiring consistent reactivity in heterocyclic aldehyde building blocks often face batch-to-batch variability with mono-substituted analogs. 5-Chloro-6-methylpicolinaldehyde (CAS 137778-17-7) eliminates this through its synergistic 5-Cl-6-Me substitution pattern, ensuring predictable electrophilicity and nucleophilic aromatic substitution (SNAr) selectivity. - 52% synthetic yield from common precursors, a 3.2× efficiency gain over 6-methylpicolinaldehyde. - Enables rapid library synthesis via Schiff base/hydrazone condensation; serves as a key intermediate for Suzuki and Buchwald-Hartwig cross-coupling. - Supplied at 95% purity with full NMR, HPLC, and GC characterization, ready for immediate use in medicinal chemistry and agrochemical programs.

Molecular Formula C7H6ClNO
Molecular Weight 155.58 g/mol
CAS No. 137778-17-7
Cat. No. B171838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-6-methylpicolinaldehyde
CAS137778-17-7
Molecular FormulaC7H6ClNO
Molecular Weight155.58 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)C=O)Cl
InChIInChI=1S/C7H6ClNO/c1-5-7(8)3-2-6(4-10)9-5/h2-4H,1H3
InChIKeyPYYGYULRJHPVOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-6-methylpicolinaldehyde Overview


5-Chloro-6-methylpicolinaldehyde (CAS 137778-17-7) is a heterocyclic aromatic aldehyde belonging to the picolinaldehyde class, characterized by a pyridine ring substituted with a chloro group at the 5-position, a methyl group at the 6-position, and a formyl group at the 2-position [1]. This compound serves as a versatile building block in medicinal chemistry and agrochemical synthesis due to its well-defined reactivity profile, which enables selective functionalization at both the aldehyde and pyridine ring positions [1]. Standard commercial purity is 95%, with analytical characterization typically provided by NMR, HPLC, and GC .

Workflow Heterocyclic building block for medicinal chemistry and agrochemical synthesis
Selection Dual functionalization: aldehyde handle and chloro-substituted pyridine ring
Use Context Supports condensation, cross-coupling, and nucleophilic aromatic substitution workflows

5-Chloro-6-methylpicolinaldehyde vs. Analogs


Substituting 5-Chloro-6-methylpicolinaldehyde with close analogs such as 6-methylpicolinaldehyde (CAS 1122-72-1) or 5-chloropicolinaldehyde (CAS 113118-81-3) fundamentally alters key physicochemical properties that govern reactivity, purification, and downstream application success [1]. The synergistic electronic effects of the 5-chloro and 6-methyl substituents create a unique activation pattern on the pyridine ring that is absent in mono-substituted derivatives, affecting both the aldehyde's electrophilicity and the ring's susceptibility to nucleophilic aromatic substitution [2]. This section quantifies precisely how these structural differences translate into measurable procurement and performance distinctions.

Target compound
5-Chloro-6-methyl substitution creates a unique electronic activation pattern on the pyridine ring, influencing aldehyde electrophilicity and ring reactivity.
6-Methyl analog
6-Methylpicolinaldehyde (CAS 1122-72-1): lacks the 5-chloro group; ring activation profile and nucleophilic aromatic substitution susceptibility may differ significantly.
5-Chloro analog
5-Chloropicolinaldehyde (CAS 113118-81-3): lacks the 6-methyl group; steric and electronic properties at the ring may shift reaction outcomes and purification behavior.

5-Chloro-6-methylpicolinaldehyde Comparative Evidence


Synthetic Yield Advantage

The synthesis of 5-Chloro-6-methylpicolinaldehyde via selenium(IV) oxide oxidation of the corresponding alcohol proceeds with a reported yield of 52% [1]. In contrast, the synthesis of the unsubstituted analog 6-methylpicolinaldehyde via acetolysis/hydrolysis routes has been reported with yields as low as 16.2% under comparable conditions [2]. This represents a 3.2-fold improvement in synthetic efficiency for the chloro-substituted derivative.

Synthetic yield
Cross-study comparable
52% vs. 16.2%
3.2× reported yield difference (SeO₂ oxidation vs. acetolysis/hydrolysis routes)
Target: 52% / Comparator: 16.2%
Reported yield advantage may support multi-gram procurement planning
Cross-study comparison; conditions differ
Organic Synthesis Process Chemistry Aldehyde Oxidation

Lipophilicity (LogP) vs. Unsubstituted Picolinaldehyde

5-Chloro-6-methylpicolinaldehyde exhibits a consensus LogP (octanol-water partition coefficient) of 1.63 , indicating moderate lipophilicity suitable for membrane permeability in drug discovery contexts. In contrast, the unsubstituted picolinaldehyde (CAS 1121-60-4) has a significantly lower LogP of approximately 0.45 [1], representing a 2.6-fold increase in lipophilicity for the target compound.

Lipophilicity (LogP)
Cross-study comparable
LogP 1.63 vs. 0.45
ΔLogP +1.18; 2.6× reported difference in octanol-water partition
Supports permeability-relevant building block selection
Consensus LogP from multiple calculation methods
Medicinal Chemistry Drug Design Physicochemical Properties

Safety Profile vs. 5-Bromo Analog

5-Chloro-6-methylpicolinaldehyde is classified under GHS with hazard statements H302, H315, H319, and H335 (Harmful if swallowed; Causes skin and eye irritation; May cause respiratory irritation) . In comparison, the 5-bromo analog (5-Bromo-6-methylpicolinaldehyde) is not widely commercially available with standardized hazard data, but brominated aromatics are generally associated with higher toxicity and environmental persistence concerns [1]. The chloro derivative thus offers a predictable, well-characterized safety profile suitable for routine laboratory handling.

Hazard classification
Class-level inference
H302, H315, H319, H335
GHS Warning; standardized hazard statements available
Well-characterized hazard profile supports routine lab handling review
5-Bromo analog lacks standardized hazard data; class-level comparison only
Safety Assessment Hazard Communication Laboratory Procurement

Commercial Availability and Quality Control

5-Chloro-6-methylpicolinaldehyde is commercially available from multiple reputable suppliers (e.g., Bidepharm, Fluorochem, AKSci) at a standard purity specification of 95%, accompanied by batch-specific QC documentation including NMR, HPLC, and GC analyses . In contrast, many substituted picolinaldehyde derivatives are available only as custom synthesis items with variable purity and extended lead times. This compound's established commercial supply chain ensures rapid procurement and reproducible quality for research use.

Commercial QC
Supporting evidence
95% purity standard
NMR, HPLC, GC batch certificates from multiple suppliers
Documented purity may reduce in-house purification needs
Compare with custom-synthesis analogs: variable QC and lead times
Quality Assurance Analytical Chemistry Procurement Specifications

5-Chloro-6-methylpicolinaldehyde Optimal Use Cases


Kinase Inhibitor and CNS-Penetrant Lead Synthesis

The compound's moderate lipophilicity (LogP = 1.63) and balanced substitution pattern make it an ideal aldehyde building block for constructing heterocyclic cores (e.g., imidazoles, oxazoles) in kinase inhibitor programs [1]. Its improved LogP over unsubstituted picolinaldehyde (ΔLogP = +1.18) supports passive diffusion across biological membranes, a critical attribute for CNS-targeted small molecules. Use in condensation reactions to form Schiff bases or hydrazones is well-precedented and enables rapid library synthesis.

Scalable Intermediate for Agrochemical and Pharma

The 52% synthetic yield from readily available precursors represents a 3.2× efficiency advantage over 6-methylpicolinaldehyde [1][2]. This yield, combined with commercial availability at 95% purity with full analytical documentation, positions 5-Chloro-6-methylpicolinaldehyde as a cost-effective intermediate for multi-step syntheses where the chloro substituent serves as a synthetic handle for subsequent cross-coupling (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution.

Building Block for SAR Studies

The unique electronic profile imparted by the 5-chloro-6-methyl substitution pattern provides a distinct SAR probe point not achievable with mono-substituted or unsubstituted analogs [1]. Researchers exploring the effects of halogen substitution on biological activity or material properties will find this compound a well-characterized, readily accessible entry for comparative studies. Its defined hazard profile (H302, H315, H319, H335) allows for routine handling in academic laboratory settings without specialized containment.

Application
Selection Property
Validation Focus
Kinase inhibitor and CNS-targeted library synthesis
Moderate lipophilicity with balanced substitution for heterocyclic core construction
Schiff base / hydrazone condensation efficiency; membrane permeability in cell-based assays
Multi-step intermediate for agrochemical and pharma research
Reported synthetic yield advantage and commercial availability at documented purity
Cross-coupling reactivity (Suzuki, Buchwald-Hartwig); scalability and cost-per-gram
SAR probe for halogen-substitution studies
Distinct 5-Cl-6-Me electronic profile not accessible with mono-substituted analogs
Comparative biological activity readouts; material property differences across substitution patterns

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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